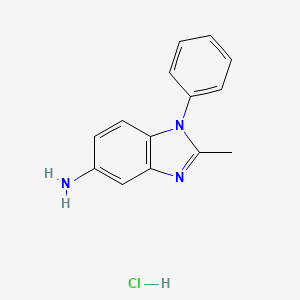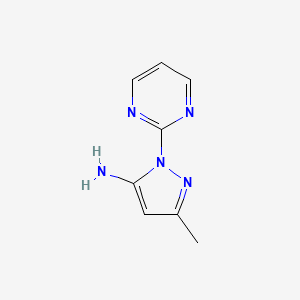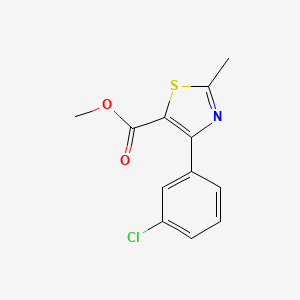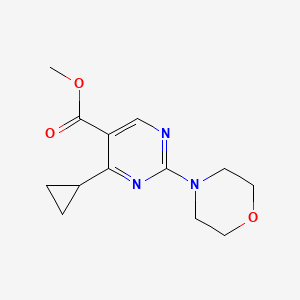
2-Methoxy-6-(trifluoromethyl)pyridine
Descripción general
Descripción
2-Methoxy-6-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 34486-18-5. Its molecular weight is 177.13 and its IUPAC name is methyl 6-(trifluoromethyl)-2-pyridinyl ether . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 2-Methoxy-6-(trifluoromethyl)pyridine, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-Methoxy-6-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in its structure . The InChI code for this compound is 1S/C7H6F3NO/c1-12-6-4-2-3-5 (11-6)7 (8,9)10/h2-4H,1H3 .Physical And Chemical Properties Analysis
2-Methoxy-6-(trifluoromethyl)pyridine is a liquid at room temperature . Its molecular weight is 177.13 . The compound’s unique physical and chemical properties are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
2-Methoxy-6-(trifluoromethyl)pyridine derivatives have been synthesized and studied for their antibacterial and antifungal activities. Some derivatives demonstrated moderate activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting potential applications in medicine and agriculture (Bhuva et al., 2015).
Corrosion Inhibition
Pyridine derivatives, including those related to 2-Methoxy-6-(trifluoromethyl)pyridine , have been investigated for their corrosion inhibition properties. Studies on mild steel in hydrochloric acid environments revealed that these derivatives are effective corrosion inhibitors, with potential applications in industrial chemistry and engineering (Ansari et al., 2015).
Catalysis and Industrial Chemistry
New iron-based bis(imino)pyridine and acetyliminopyridine complexes related to 2-Methoxy-6-(trifluoromethyl)pyridine have been synthesized and demonstrated as active catalysts for the oligomerization of ethylene, suggesting their utility in polymer production and industrial chemistry (Bluhm et al., 2004).
Synthetic Chemistry and Medicinal Applications
The compound has served as a building block for the synthesis of trifluoromethyl-substituted aminopyrroles, which hold promise in various medicinal and synthetic chemistry applications (Khlebnikov et al., 2018).
Magnetism Studies
2-Methoxy-6-(trifluoromethyl)pyridine derivatives have been used in synthesizing tetranuclear lanthanide(III) complexes, contributing to the understanding of magnetic properties and molecular magnetism (Goura et al., 2014).
Organometallic Chemistry
The compound's derivatives have been utilized in the synthesis of potential hemilabile (imino)pyridine palladium(II) complexes, providing insights into ethylene dimerization and organometallic catalysis (Nyamato et al., 2015).
X-ray Diffraction Studies
2-Methoxy-6-(trifluoromethyl)pyridine derivatives have been subjected to X-ray diffraction studies, highlighting their molecular structure and potential for further applications in material science and chemistry (Bakharev et al., 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methoxy-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-6-4-2-3-5(11-6)7(8,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEYJZVICNLLDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675079 | |
| Record name | 2-Methoxy-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(trifluoromethyl)pyridine | |
CAS RN |
34486-18-5 | |
| Record name | 2-Methoxy-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-6-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate](/img/structure/B1420398.png)

![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1420400.png)
![2-chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylpropanamide](/img/structure/B1420401.png)

![3,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B1420409.png)






